molecular formula C8H10O3 B13748775 2-Methyl-6-oxocyclopent-1-enyl acetate CAS No. 1196-22-1

2-Methyl-6-oxocyclopent-1-enyl acetate

Cat. No.: B13748775
CAS No.: 1196-22-1
M. Wt: 154.16 g/mol
InChI Key: NNYIMCWMHNKLNZ-UHFFFAOYSA-N
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Description

2-Methyl-6-oxocyclopent-1-enyl acetate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . It is known for its unique structure, which includes a cyclopentene ring with a methyl group and an acetate ester. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxocyclopent-1-enyl acetate typically involves the reaction of 2-methyl-6-oxocyclopent-1-enone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxocyclopent-1-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-oxocyclopent-1-enyl acetate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxocyclopent-1-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyloxy-3-methyl-2-cyclopenten-1-one
  • 2-(Acetyloxy)-3-methyl-2-cyclopenten-1-one
  • 2-Cyclopenten-1-one, 2-(acetyloxy)-3-methyl-

Uniqueness

2-Methyl-6-oxocyclopent-1-enyl acetate stands out due to its specific structural features and reactivity. Its unique combination of a cyclopentene ring with a methyl group and an acetate ester makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(2-methyl-5-oxocyclopenten-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-3-4-7(10)8(5)11-6(2)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYIMCWMHNKLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152515
Record name 2-Methyl-6-oxocyclopent-1-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152515
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Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-22-1
Record name 2-(Acetyloxy)-3-methyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-22-1
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Record name 2-Methyl-6-oxocyclopent-1-enyl acetate
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Record name NSC109960
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Record name 2-Methyl-6-oxocyclopent-1-enyl acetate
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Record name 2-methyl-6-oxocyclopent-1-enyl acetate
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